molecular formula C12H8Cl2N4O2S2 B8041327 4,8-Dichlorothieno[2,3-f][1]benzothiole-2,6-dicarbohydrazide

4,8-Dichlorothieno[2,3-f][1]benzothiole-2,6-dicarbohydrazide

Cat. No.: B8041327
M. Wt: 375.3 g/mol
InChI Key: XCYBJUYHZGEUJZ-UHFFFAOYSA-N
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Description

4,8-Dichlorothieno2,3-fbenzothiole-2,6-dicarbohydrazide is a complex organic compound characterized by the presence of chlorine atoms, thieno, benzothiole, and carbohydrazide groups

Properties

IUPAC Name

4,8-dichlorothieno[2,3-f][1]benzothiole-2,6-dicarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4O2S2/c13-7-3-1-5(11(19)17-15)21-9(3)8(14)4-2-6(12(20)18-16)22-10(4)7/h1-2H,15-16H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYBJUYHZGEUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=C3C(=C2Cl)C=C(S3)C(=O)NN)Cl)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dichlorothieno2,3-fbenzothiole-2,6-dicarbohydrazide typically involves multi-step organic reactions. The starting materials often include thieno2,3-fbenzothiole derivatives, which undergo chlorination to introduce chlorine atoms at the 4 and 8 positions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,8-Dichlorothieno2,3-fbenzothiole-2,6-dicarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

4,8-Dichlorothieno2,3-fbenzothiole-2,6-dicarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4,8-Dichlorothieno2,3-fbenzothiole-2,6-dicarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4,8-Dichlorothieno2,3-fbenzothiole-2,6-dicarbaldehyde
  • 4,8-Dichlorothieno2,3-fbenzothiole-2,6-dicarboxylic acid

Uniqueness

4,8-Dichlorothieno2,3-fbenzothiole-2,6-dicarbohydrazide is unique due to the presence of carbohydrazide groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

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